N-(cyanomethyl)-2-(cycloheptyloxy)-N-ethylpropanamide
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Overview
Description
N-(cyanomethyl)-2-(cycloheptyloxy)-N-ethylpropanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyanomethyl group, a cycloheptyloxy group, and an ethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(cycloheptyloxy)-N-ethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanomethyl group: This can be achieved by reacting acetonitrile with a suitable reagent to introduce the cyanomethyl functionality.
Introduction of the cycloheptyloxy group: This step involves the reaction of a cycloheptyl alcohol derivative with an appropriate reagent to form the cycloheptyloxy group.
Formation of the ethylpropanamide moiety: This can be done by reacting an ethylpropanamide precursor with the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-(cycloheptyloxy)-N-ethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(cyanomethyl)-2-(cycloheptyloxy)-N-ethylpropanamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(cycloheptyloxy)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, affecting their function and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.
Comparison with Similar Compounds
N-(cyanomethyl)-2-(cycloheptyloxy)-N-ethylpropanamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
N-(cyanomethyl)-N-(phenylsulfonyl)amides: These compounds have similar cyanomethyl groups but differ in other functional groups.
Cycloheptyloxy derivatives: Compounds with similar cycloheptyloxy groups but different overall structures.
Ethylpropanamide derivatives: Compounds with similar ethylpropanamide moieties but different substituents.
Properties
IUPAC Name |
N-(cyanomethyl)-2-cycloheptyloxy-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-3-16(11-10-15)14(17)12(2)18-13-8-6-4-5-7-9-13/h12-13H,3-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZDBWNSZHSJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C(C)OC1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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